3-bromo-N-methyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-methyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7BrF3N It is a derivative of aniline, where the aniline ring is substituted with a bromine atom, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methyl-N-(trifluoromethyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-(trifluoromethyl)aniline.
Methylation: The aniline nitrogen is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Large-scale Methylation: Using larger quantities of starting materials and reagents.
Purification: Employing techniques such as recrystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-methyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-bromo-N-methyl-N-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-methyl-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the N-methyl group.
3-(trifluoromethyl)aniline: Lacks both the bromine and N-methyl groups.
N-methyl-N-(trifluoromethyl)aniline: Lacks the bromine atom.
Uniqueness
3-bromo-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7BrF3N |
---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
3-bromo-N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7BrF3N/c1-13(8(10,11)12)7-4-2-3-6(9)5-7/h2-5H,1H3 |
InChI Key |
YHIOZQOGVXDMLU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.